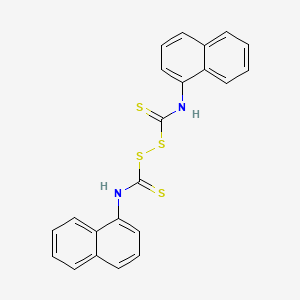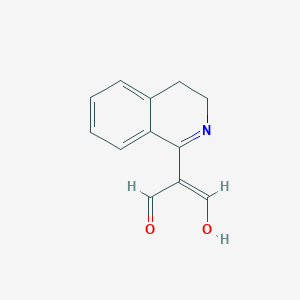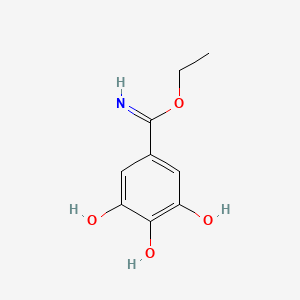
Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester is a chemical compound with a complex structure that includes multiple functional groups It contains a benzene ring substituted with three hydroxyl groups and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester typically involves the esterification of 3,4,5-trihydroxybenzoic acid (also known as gallic acid) with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzenes depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester is primarily related to its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The ester group can also undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Gallic Acid (3,4,5-Trihydroxybenzoic Acid): The parent compound from which the ester is derived.
Methyl Gallate: Another ester derivative of gallic acid.
Propyl Gallate: Used as an antioxidant in food and cosmetics.
Uniqueness
Benzenecarboximidic acid, 3,4,5-trihydroxy-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ethyl ester group makes it more lipophilic compared to its parent compound, gallic acid, potentially enhancing its bioavailability and effectiveness in biological systems.
Propiedades
Número CAS |
147510-60-9 |
|---|---|
Fórmula molecular |
C9H11NO4 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
ethyl 3,4,5-trihydroxybenzenecarboximidate |
InChI |
InChI=1S/C9H11NO4/c1-2-14-9(10)5-3-6(11)8(13)7(12)4-5/h3-4,10-13H,2H2,1H3 |
Clave InChI |
ABLUHKFOYFHHOI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)C1=CC(=C(C(=C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
![1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B15163061.png)
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
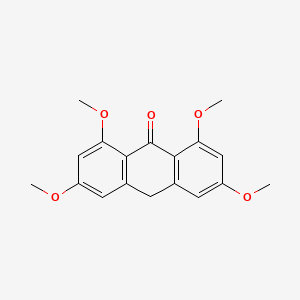
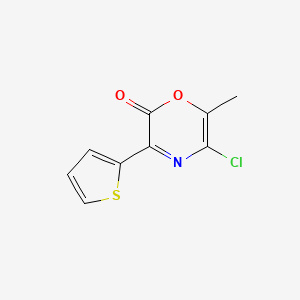
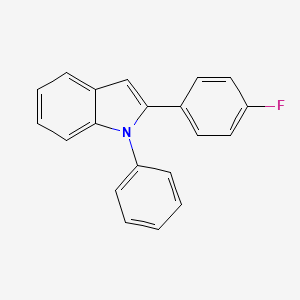
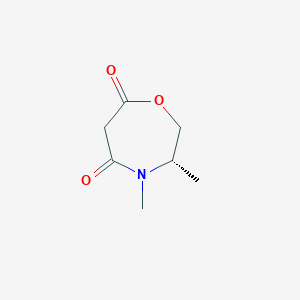
![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
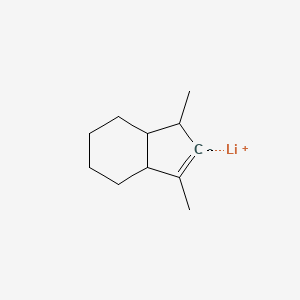
![1,5-Azulenedione, 3-[(4-methylphenyl)amino]-](/img/structure/B15163109.png)
![Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane](/img/structure/B15163111.png)

